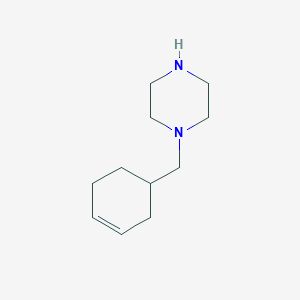

1-(Cyclohex-3-en-1-ylmethyl)piperazine

Description

Significance of Piperazine-Containing Scaffolds in Modern Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design. nih.govmdpi.com It is classified as a "privileged scaffold" because of its frequent appearance in a wide array of biologically active compounds across numerous therapeutic areas. mdpi.com The widespread presence of the piperazine moiety is attributed to several key factors. Its two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular libraries and the precise spatial arrangement of pharmacophoric groups. nih.gov

Furthermore, the piperazine ring can significantly influence a molecule's physicochemical properties. As a basic and hydrophilic group, it often improves aqueous solubility and oral bioavailability, crucial pharmacokinetic parameters for drug candidates. nih.gov This ability to enhance the "drug-likeness" of a compound makes it an invaluable tool for medicinal chemists. nih.gov The structural motif is found in numerous blockbuster drugs, demonstrating its versatility and success in targeting a range of biological macromolecules. mdpi.com Piperazine derivatives have been developed as agents for various conditions, including cancer, depression, anxiety, and viral infections. nih.govmdpi.comresearchgate.net

Table 1: Examples of Commercially Successful Drugs Featuring a Piperazine Scaffold

| Drug Name | Therapeutic Class | Key Function of Piperazine Moiety |

|---|---|---|

| Imatinib | Anticancer | Key part of the pharmacophore, enhances solubility |

| Sildenafil | Erectile Dysfunction | Forms part of the core structure, influences binding |

| Clozapine | Antipsychotic | Central component interacting with CNS receptors nih.gov |

| Vortioxetine (B1682262) | Antidepressant | Modulates interaction with serotonin (B10506) receptors nih.govmdpi.com |

| Ciprofloxacin | Antibiotic | Side chain that improves antibacterial activity and pharmacokinetics |

Structural Classification and Unique Features of 1-(Cyclohex-3-en-1-ylmethyl)piperazine

This compound is a synthetic organic compound that integrates two distinct and medicinally relevant structural motifs: a piperazine ring and a cyclohexene (B86901) ring, connected by a methylene (B1212753) (-CH2-) linker.

Structural Breakdown:

Piperazine Moiety: As discussed, this is a polar, basic heterocyclic system. In this compound, one nitrogen atom is substituted with the cyclohexenylmethyl group, while the other remains a secondary amine, providing a reactive handle for further chemical modification.

Cyclohexene Moiety: This is a non-aromatic, six-membered carbocyclic ring containing one double bond. Cyclohexene derivatives are found in various natural products and have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.aiazjm.org The ring's conformational flexibility is more constrained than an open chain but less rigid than an aromatic ring, which can be advantageous for receptor binding.

Methylene Linker: This simple, flexible bridge connects the piperazine and cyclohexene rings, allowing them to adopt various spatial orientations relative to each other.

The unique feature of this compound is the combination of the hydrophilic, basic piperazine unit with the more lipophilic, unsaturated carbocyclic cyclohexene group. This duality creates a molecule with distinct regions of polarity and non-polarity, a characteristic often sought in drug design to balance solubility with cell membrane permeability.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂ |

| Molar Mass | 180.29 g/mol |

| Structure | A piperazine ring linked via a methylene bridge to a cyclohex-3-ene ring. |

| Classification | Substituted Piperazine, Cycloalkene |

Overview of Research Trajectories for Novel Piperazine Derivatives

Research into novel piperazine derivatives continues to be a highly active area in medicinal chemistry, with several key trajectories guiding the discovery of new therapeutic agents.

One major focus is the development of multitarget agents, where a single molecule is designed to interact with multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer and central nervous system disorders. The piperazine scaffold is well-suited for this strategy, acting as a central hub from which different pharmacophores can be projected to engage various receptors or enzymes. mdpi.com For example, vortioxetine is an antidepressant that not only blocks the serotonin transporter but also modulates several serotonin receptors. nih.govmdpi.com

Another significant research direction involves the synthesis of more complex and structurally diverse piperazine derivatives. Historically, about 80% of piperazine-containing drugs feature substituents only at the nitrogen atoms. mdpi.com Modern synthetic methods are now enabling the C-H functionalization of the piperazine ring's carbon atoms, opening up new chemical space and allowing for the creation of novel three-dimensional structures with potentially improved target affinity and selectivity. mdpi.com

Furthermore, piperazine derivatives are being explored as potential treatments for a continually expanding list of diseases. Research has demonstrated their potential as anti-sepsis agents, antimicrobials, and treatments for neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov The development of compounds like this compound, which combines the established piperazine core with other biologically relevant fragments like cyclohexene, represents a strategy to generate novel chemical entities for screening against these diverse biological targets. azjm.org

Table 3: Selected Biological Activities of Piperazine and Cyclohexene Scaffolds

| Scaffold | Documented Biological Activities | Reference |

|---|---|---|

| Piperazine | Antipsychotic, Antidepressant, Anticancer, Antiviral, Antihistamine, Anti-inflammatory | nih.govresearchgate.netresearchgate.net |

| Cyclohexene | Anti-inflammatory, Anticancer, Antimicrobial, Anti-sepsis | ontosight.aiazjm.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-2,11-12H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAICLKLVRUKYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285799 | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-46-0 | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57184-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pre Clinical Biological Evaluation of 1 Cyclohex 3 En 1 Ylmethyl Piperazine

Investigations into Receptor Binding Affinities and Ligand Properties

Modulatory Effects on Specific Receptor Activities

There is currently no published research that specifically investigates the modulatory effects of 1-(Cyclohex-3-en-1-ylmethyl)piperazine on any specific receptor activities.

In vitro Binding Assays and Radioligand Competition Studies

No data from in vitro binding assays or radioligand competition studies for this compound has been reported in the scientific literature.

Exploration of Pharmacological Activities in Pre-clinical Models

Similar to the receptor binding data, there is a significant gap in the scientific literature regarding the pharmacological activities of this compound in pre-clinical models.

Anti-inflammatory Properties: Mechanistic Investigations

There are no available studies that have investigated the potential anti-inflammatory properties or the underlying mechanisms of action for this compound.

Assessment of Other Potential Biological Targets (e.g., Enzyme Inhibition)

No research has been published on the potential for this compound to inhibit enzymes or interact with other biological targets.

Mechanisms of Action Elucidation and Target Identification Studies

The elucidation of the mechanism of action for a novel compound like this compound would commence with broad, target-agnostic screening, followed by more focused investigations based on initial findings. The piperazine (B1678402) moiety is a well-known "privileged scaffold" in medicinal chemistry, frequently associated with activity at various receptors and enzymes in the central nervous system (CNS) and beyond. mdpi.comresearchgate.net

Hypothesized Mechanisms and Potential Targets:

G-Protein Coupled Receptors (GPCRs): A primary avenue of investigation would be its interaction with aminergic GPCRs, given the prevalence of the piperazine core in ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. mdpi.comnih.gov Analogs of this compound could exhibit affinity for various subtypes, such as 5-HT1A, 5-HT2A, D2, or D3 receptors, potentially acting as agonists, antagonists, or partial agonists. nih.govmdpi.com Binding assays using radiolabeled ligands would be the initial step to determine affinity (Ki) at these receptors.

Ion Channels: Certain piperazine-containing compounds are known to modulate the activity of ion channels. Therefore, electrophysiological studies on various cell lines expressing different ion channels (e.g., sodium, potassium, calcium channels) could reveal potential effects on neuronal excitability.

Enzyme Inhibition: The piperazine scaffold is also found in various enzyme inhibitors. Screening against a panel of relevant enzymes, such as monoamine oxidase (MAO-A and MAO-B), which are targets for antidepressant and neuroprotective drugs, would be a logical step. mdpi.com Additionally, its potential as an inhibitor of other enzymes like acetylcholinesterase or phosphodiesterases could be explored.

Anthelmintic Activity: Historically, piperazine and its salts have been used as anthelmintic agents that act by paralyzing parasites. researchgate.net This action is often mediated through agonism of GABA receptors in the parasite's neuromuscular junctions. While perhaps not a primary focus for modern drug discovery without specific indications, this historical context provides a potential, albeit less common, mechanism to investigate.

Target Identification Studies:

Should initial phenotypic screening reveal a desirable biological effect without a clear molecular target, several strategies could be employed for target deconvolution:

Affinity Chromatography: The compound could be immobilized on a solid support to create an affinity matrix. Passing cell lysates over this matrix would allow for the capture and subsequent identification of binding proteins via mass spectrometry.

Chemical Proteomics: Photo-affinity labeling, where a photoreactive group is incorporated into the molecule, would allow for covalent cross-linking to its target protein(s) upon UV irradiation, facilitating their identification.

Computational Approaches: In silico docking studies against a wide array of known protein structures could help prioritize potential targets for experimental validation. acs.org

In vitro Biological Profiling and High-Throughput Screening of Analogs

Following the initial identification of potential mechanisms and targets, a comprehensive in vitro biological profile would be established. This would involve a battery of standardized assays to quantify the compound's activity and selectivity.

In vitro Biological Profiling of this compound:

A hypothetical in vitro profiling cascade for this compound, assuming initial hits in CNS-related targets, might yield data as presented in Table 1.

Table 1: Hypothetical In vitro Biological Profile of this compound

| Target | Assay Type | Result (IC₅₀/EC₅₀/Kᵢ) |

|---|---|---|

| Dopamine D₂ Receptor | Radioligand Binding | Kᵢ = 75 nM |

| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | Kᵢ = 120 nM |

| Monoamine Oxidase A | Enzyme Inhibition | IC₅₀ = 1.2 µM |

| hERG Channel | Electrophysiology | IC₅₀ > 30 µM |

| Cytotoxicity (HCT-116) | Cell Viability | IC₅₀ = 25 µM |

| Cytotoxicity (A549) | Cell Viability | IC₅₀ > 50 µM |

These hypothetical results would suggest that this compound is a moderately potent ligand for D₂ and 5-HT₂ₐ receptors with some MAO-A inhibitory activity. The low activity at the hERG channel would be a favorable characteristic from a cardiac safety perspective. The moderate cytotoxicity against the HCT-116 colon cancer cell line could warrant further investigation into potential antiproliferative effects, a known activity for some piperazine derivatives. nih.govbenthamdirect.comresearchgate.net

High-Throughput Screening (HTS) of Analogs:

Substitution on the Piperazine Ring: Introducing various substituents at the N-4 position of the piperazine ring is a common strategy to modulate pharmacological activity. mdpi.com

Modification of the Cyclohexene (B86901) Ring: Altering the position of the double bond, adding substituents to the ring, or saturating it to a cyclohexane (B81311) could significantly impact binding affinity and selectivity.

Stereochemistry: The stereocenters in the cyclohexene moiety would be explored, as different stereoisomers often exhibit distinct biological activities.

The HTS would employ miniaturized and automated versions of the primary binding or functional assays to rapidly screen thousands of compounds. Data from the HTS would be used to build a more comprehensive SAR model to guide further lead optimization.

Table 2: Representative Data from a Hypothetical High-Throughput Screen of Analogs

| Compound ID | N-4 Substituent | Cyclohexene Modification | D₂ Receptor Affinity (Kᵢ, nM) | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|---|

| Lead Compound | H | 3-ene | 75 | 120 |

| Analog A-1 | Methyl | 3-ene | 68 | 110 |

| Analog A-2 | Benzyl | 3-ene | 25 | 300 |

| Analog B-1 | H | Saturated (Cyclohexyl) | 150 | 250 |

| Analog C-1 | 4-Fluorobenzyl | 3-ene | 15 | 450 |

This hypothetical HTS data suggests that substitution at the N-4 position with a benzyl or substituted benzyl group can increase affinity and selectivity for the D₂ receptor over the 5-HT₂ₐ receptor. Saturation of the cyclohexene ring appears to be detrimental to the activity of this particular scaffold.

Structure Activity Relationship Sar Studies of 1 Cyclohex 3 En 1 Ylmethyl Piperazine Derivatives

Elucidation of Key Structural Features for Biological Activity

The piperazine (B1678402) ring is a well-established "privileged structure" in drug discovery, frequently found in agents targeting the central nervous system (CNS). nih.gov Its six-membered heterocyclic structure containing two nitrogen atoms at opposite positions imparts several favorable properties. nih.govnih.gov These nitrogen atoms can act as hydrogen bond acceptors and allow for the attachment of various substituents, influencing the molecule's interaction with biological targets. nih.gov The basic nature of the piperazine nitrogens often contributes to improved aqueous solubility and oral bioavailability, key pharmacokinetic parameters. nih.gov

For many CNS receptor modulators, the arylpiperazine motif is a crucial pharmacophore. mdpi.com Typically, the N1-aryl group inserts into a hydrophobic pocket within the receptor, while the protonated N4-atom forms a critical ion-ion interaction with a conserved aspartate residue. mdpi.com In the case of 1-(cyclohex-3-en-1-ylmethyl)piperazine, the non-aromatic cyclohexenyl group likely serves a similar purpose to the aryl group, occupying a hydrophobic region of the target's binding site.

Pharmacophore models developed for various piperazine derivatives consistently highlight a combination of essential features for biological activity. These models often include:

A hydrophobic/aromatic feature (fulfilled by the cyclohexenyl ring).

A positive ionizable feature (the basic nitrogen of the piperazine ring).

Hydrogen bond acceptors. nih.govnih.gov

This combination of features underscores the importance of the specific arrangement of the cyclohexenyl and piperazine moieties for effective ligand-target binding.

Impact of Cyclohexenyl Moiety Modifications on Potency and Selectivity

While specific SAR studies detailing modifications to the cyclohexenyl ring of this compound are not extensively documented in the available literature, research on analogous structures highlights the importance of this cycloalkyl group. For instance, in a series of dopamine (B1211576) uptake inhibitors based on a 1-(2-benzo[b]thienyl)cyclohexylamine core, the cyclohexyl ring was found to be the optimal ring size for high affinity. nih.gov This suggests that the size and conformation of the cyclic moiety are critical for fitting into the receptor's binding pocket.

Furthermore, metabolic studies of related drugs provide indirect evidence of the cyclohexyl ring's role. The antipsychotic drug lurasidone, which contains a cyclohexane (B81311) ring attached to a piperazine, undergoes metabolism through hydroxylation of the cyclohexane ring. wikipedia.org This indicates that the ring is an accessible part of the molecule for metabolic enzymes and that modifications at this position, such as the introduction of polar groups, could significantly alter the compound's pharmacokinetic and pharmacodynamic profile. The presence and position of the double bond in the cyclohexenyl ring are also expected to influence the molecule's conformation and electronic properties, thereby affecting its binding affinity and selectivity.

Role of Piperazine Ring Substituents on Pharmacological Profiles

The N-4 position of the piperazine ring is a common point of modification to modulate the pharmacological activity of its derivatives. researchgate.net Altering the substituent at this position can have a profound impact on receptor affinity, selectivity, and functional activity (agonist vs. antagonist). researchgate.netresearchgate.net

In a series of compounds designed as dopamine D3 receptor ligands, various N-substituents on the piperazine ring were explored. nih.gov The research demonstrated that this position could accommodate diverse and bulky groups, including substituted indole (B1671886) rings attached via different linkers. nih.gov Interestingly, linking the heterocyclic moiety through an amide or a methylene (B1212753) linker was compatible with maintaining high affinity and selectivity for the D3 receptor. nih.gov This indicates a degree of flexibility in the binding pocket around this region.

The basicity of the piperazine nitrogen atoms is another critical factor. Substituents can alter the pKa of the nitrogens, which may affect the crucial ionic interactions with acidic amino acid residues in the target receptor. nih.gov However, in one study, a decrease in the basicity of the piperazine nitrogen did not lead to a loss of affinity for D2/D3 receptors, suggesting that for some targets, this interaction may be less dependent on strong hydrogen bonding. nih.gov The fundamental nature of the piperazine ring itself is also key; in one comparative study, replacing a piperidine (B6355638) ring with a piperazine significantly altered the compound's affinity profile, shifting its preference between the histamine (B1213489) H₃ and sigma-1 receptors. nih.gov

The table below summarizes the effect of N-4 piperazine substituents on dopamine D2/D3 receptor affinity from a representative study.

| Compound | N-4 Piperazine Substituent (R) | Linker | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Selectivity (D₂/D₃) |

| (-)-10e | 2-Indole | Amide | 47.5 | 0.57 | 83.3 |

| (+)-10e | 2-Indole | Amide | 113 | 3.73 | 30.3 |

| 10g | Indazole | Amide | - | - | - |

| 10i | Benzo[b]thiophene | Amide | - | - | - |

| Data synthesized from studies on related 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues. nih.gov |

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape (conformation) of a ligand is paramount for its interaction with a biological target. The piperazine ring typically exists in a flexible chair conformation. rsc.org However, this flexibility can be a double-edged sword, as the molecule may adopt numerous conformations, only one of which might be optimal for binding. To address this, medicinal chemists often seek to create more rigid analogues to lock the molecule into its "bioactive conformation." plos.org For example, replacing the flexible piperazine ring with a rigid bicyclic system, such as 2,5-diazabicyclo[2.2.1]heptane, has been shown to improve binding ability in some cases. plos.org

Computational docking and molecular dynamics simulations provide valuable insights into how these ligands bind. Studies on piperazine derivatives targeting sigma-1 (S1R) receptors revealed that the protonated nitrogen of the piperazine ring forms a key bidentate salt bridge with the carboxylate groups of glutamate (B1630785) (Glu172) and aspartate (Asp126) residues. rsc.org Additionally, a stabilizing π-cation interaction between the ionized nitrogen and a phenylalanine residue was observed. rsc.org

Pharmacophore modeling further refines the understanding of these interactions by defining the spatial arrangement of essential chemical features. For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a detailed 11-feature pharmacophore model was developed to characterize the ideal binding mode at its hypothetical receptor. nih.gov Such models are crucial for designing new derivatives with improved affinity and specificity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools in drug design, allowing for the prediction of the activity of novel, unsynthesized molecules. nih.govmdpi.com

Several QSAR studies have been successfully conducted on various classes of piperazine derivatives.

For mTORC1 Inhibitors : A 2D-QSAR study on a series of 37 piperazine-based mTORC1 inhibitors established a statistically significant model. mdpi.com The inhibitory activity (pIC₅₀) was found to be correlated with six key molecular descriptors: the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.comscilit.com

For Dopamine D₂ Receptor Antagonists : A universal 3D-QSAR model was constructed for a diverse set of 176 D₂ antagonists using Comparative Molecular Field Analysis (CoMFA). nih.govresearchgate.net The model, which was based on molecular docking poses, showed excellent statistical significance and predictive power. nih.govresearchgate.net The CoMFA results indicated that both steric (67.4%) and electrostatic (32.6%) fields are crucial for antagonist binding. researchgate.net This type of model generates 3D contour maps that visualize regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish activity. nih.gov

The table below summarizes the statistical validation parameters for representative QSAR models developed for piperazine derivatives.

| Model Type | Target | Method | R² (Goodness of Fit) | Q² or R²CV (Predictive Ability) | Key Descriptors/Fields |

| 2D-QSAR | mTORC1 | MLR | 0.74 | 0.56 | ELUMO, ω, MR, Log S, PSA, n mdpi.com |

| 3D-QSAR | Dopamine D₂ | CoMFA | 0.92 | 0.76 | Steric and Electrostatic Fields nih.govresearchgate.net |

| 3D-QSAR | Dopamine D₂ | CoMSIA | 0.82 | 0.53 | Steric, Electrostatic, etc. nih.gov |

MLR: Multiple Linear Regression; CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis.

These QSAR models provide powerful predictive tools and offer crucial insights into the structural requirements for designing more potent and selective this compound-based therapeutic agents.

Computational and Theoretical Investigations of 1 Cyclohex 3 En 1 Ylmethyl Piperazine

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for forecasting the interaction between a ligand, such as 1-(Cyclohex-3-en-1-ylmethyl)piperazine, and a target protein's binding site.

Molecular docking simulations can predict how this compound fits into the active site of a target receptor. The process involves sampling a high number of possible conformations of the ligand within the binding pocket and scoring them based on a force field. The resulting scores provide an estimate of the binding affinity, typically expressed in kcal/mol. A lower (more negative) binding energy score suggests a more favorable and stable interaction. mdpi.com

For a compound like this compound, docking studies would evaluate how the cyclohexene (B86901) and piperazine (B1678402) rings orient themselves to maximize contact with the receptor surface. The flexibility of the methyl-piperazine linker allows the molecule to adopt various poses, which are computationally assessed.

Illustrative Example of Docking Results for a Piperazine Derivative:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Dopamine (B1211576) D2 Receptor | -8.5 | 150 nM |

| Serotonin (B10506) 5-HT2A Receptor | -9.2 | 75 nM |

| Androgen Receptor | -7.9 | 300 nM |

Note: This table contains representative data for analogous piperazine compounds to illustrate typical outputs of docking studies and does not represent actual experimental results for this compound.

Beyond predicting binding affinity, docking studies reveal the specific amino acid residues within the target protein that interact with the ligand. nih.gov These interactions are fundamental to the ligand's biological activity. For this compound, key interactions would likely involve:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors or donors, which could form strong interactions with polar residues like Aspartic Acid, Tyrosine, or Serine in a receptor's active site. nih.gov

Hydrophobic Interactions: The non-polar cyclohexene ring is likely to engage in hydrophobic or van der Waals interactions with non-polar residues such as Leucine, Valine, or Phenylalanine. nih.gov

Ionic Interactions: If one of the piperazine nitrogens becomes protonated, it could form a salt bridge (ionic bond) with a negatively charged residue like Aspartate or Glutamate (B1630785).

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. researchgate.net An MD simulation would provide insights into the dynamic behavior of this compound, both in solution and when bound to a receptor. These simulations can validate the stability of binding poses predicted by molecular docking. researchgate.net By simulating the ligand-protein complex over nanoseconds, researchers can observe the stability of key interactions and determine if the ligand remains securely in the binding pocket. The simulation would also reveal the conformational flexibility of the compound, showing how the cyclohexane (B81311) ring and piperazine moiety move in relation to each other. researchgate.net

In Silico Screening and Virtual Library Design

In silico screening uses computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. researchgate.net The structure of this compound can serve as a scaffold for creating a virtual library of related compounds. By computationally modifying the core structure—for example, by adding different functional groups to the cyclohexene or piperazine rings—a vast library of virtual derivatives can be generated.

This library can then be screened against a target protein using high-throughput docking. This process helps prioritize which derivatives are most likely to have improved activity, selectivity, or pharmacokinetic properties, thus focusing synthetic chemistry efforts on the most promising candidates. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net For this compound, these calculations can determine:

Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound. researchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential intermolecular interactions.

Conformational Energies: Quantum calculations can accurately determine the energies of different conformations of the molecule, identifying the most stable three-dimensional structures.

Representative Quantum Chemical Data for a Piperazine Scaffold:

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: This table provides example values typical for such calculations on related heterocyclic compounds and is for illustrative purposes only.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov If a series of active compounds related to this compound were known, a ligand-based pharmacophore model could be generated.

This model would define the crucial features, such as:

A hydrogen bond acceptor (from the piperazine nitrogens).

A hydrophobic feature (from the cyclohexene ring).

A positive ionizable feature (if a piperazine nitrogen is protonated).

This pharmacophore model then serves as a 3D query to screen compound databases for new, structurally diverse molecules that possess the same essential features and are therefore likely to have similar biological activity. researchgate.net This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Development of Novel 1-(Cyclohex-3-en-1-ylmethyl)piperazine Analogs with Enhanced Specificity

The development of novel analogs of this compound is a critical step in optimizing its therapeutic index. The piperazine (B1678402) ring is a versatile scaffold that allows for a variety of chemical modifications. researchgate.net These modifications can be strategically designed to enhance the compound's specificity for its biological target, thereby increasing its efficacy and potentially reducing off-target effects.

Future research should focus on systematic structural modifications of the parent compound. Key areas for modification include the cyclohexene (B86901) ring and the piperazine nitrogen atoms. For instance, substitution on the cyclohexene ring could influence lipophilicity and target engagement. Similarly, derivatization of the piperazine nitrogen could modulate the compound's pharmacokinetic properties and receptor-binding profile. mdpi.com

A library of analogs could be synthesized and screened against a panel of relevant biological targets to identify compounds with improved potency and selectivity. This approach has been successful in the development of other piperazine-containing drugs. mdpi.com

Table 1: Proposed Analogs of this compound for Enhanced Specificity

| Analog | Modification | Rationale |

|---|---|---|

| Analog 1 | Introduction of a hydroxyl group on the cyclohexene ring | Enhance polarity and potential for hydrogen bonding |

| Analog 2 | Substitution with a phenyl group on the piperazine nitrogen | Modulate receptor affinity and pharmacokinetic profile |

| Analog 3 | Saturation of the cyclohexene ring to a cyclohexane (B81311) ring | Investigate the role of the double bond in target binding |

Exploration of New Therapeutic Areas Based on Mechanistic Insights

The broad biological activity of piperazine derivatives suggests that this compound and its analogs may have therapeutic potential in a variety of disease areas. researchgate.net Mechanistic studies are crucial for identifying the molecular targets and signaling pathways modulated by this compound, which can, in turn, guide the exploration of new therapeutic applications. researchgate.net

Initial in vitro studies should aim to elucidate the compound's mechanism of action. This could involve screening against a broad range of receptors, enzymes, and ion channels. For example, many piperazine-containing drugs exhibit activity in the central nervous system (CNS). wikipedia.org Therefore, evaluating the effect of this compound on CNS targets would be a logical starting point.

Furthermore, given the prevalence of the piperazine motif in anticancer agents, investigating the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines is warranted. researchgate.net Mechanistic insights gained from these studies will be instrumental in identifying the most promising therapeutic avenues to pursue in further pre-clinical development.

Advanced In vivo Pre-clinical Efficacy Studies in Disease Models

Following promising in vitro results, the next critical step is to evaluate the efficacy of this compound in relevant in vivo disease models. The choice of animal models will be dictated by the mechanistic insights and the intended therapeutic area.

For instance, if the compound shows potential as a novel antipsychotic, its efficacy could be tested in established rodent models of schizophrenia. wikipedia.org If anticancer activity is identified, xenograft models using human cancer cell lines would be appropriate to assess its tumor-suppressing capabilities.

These in vivo studies should be designed to provide robust data on the compound's efficacy, dose-response relationship, and potential for therapeutic synergy with existing treatments. The data generated from these studies will be essential for making informed decisions about advancing the compound to later stages of pre-clinical and potentially clinical development.

Table 2: Potential Pre-clinical Models for In vivo Efficacy Studies

| Therapeutic Area | Potential Disease Model | Key Efficacy Endpoints |

|---|---|---|

| Central Nervous System | Rodent models of anxiety and depression | Behavioral assays (e.g., elevated plus maze, forced swim test) |

| Oncology | Xenograft models of human tumors in immunocompromised mice | Tumor growth inhibition, survival analysis |

Investigation of Bioavailability and Distribution in Pre-clinical Species

A thorough understanding of the pharmacokinetic profile of this compound is fundamental for its development as a therapeutic agent. Pre-clinical studies in species such as rats and mice are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Key pharmacokinetic parameters to be investigated include bioavailability, plasma half-life, clearance, and volume of distribution. nih.gov These studies will help in understanding how the compound is processed by the body and will inform the design of future efficacy and toxicology studies.

The piperazine moiety can influence a compound's metabolic stability and potential for drug-drug interactions, as it can be a substrate for cytochrome P450 (CYP) enzymes. researchgate.net Therefore, in vitro metabolism studies using liver microsomes should be conducted to identify the major metabolites and the CYP isoforms involved in its metabolism. researchgate.net

Table 3: Hypothetical Pharmacokinetic Parameters in a Pre-clinical Species (Rat)

| Parameter | Value | Significance |

|---|---|---|

| Bioavailability (%) | > 30% | Indicates good oral absorption |

| Plasma Half-life (h) | 2 - 6 | Suggests a suitable dosing interval |

| Clearance (mL/min/kg) | < 20 | Implies moderate to low clearance |

Integration of Multi-omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, a multi-omics approach can be employed. nih.gov This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the compound's mechanism of action at a systems level. nih.gov

By treating cells or animal models with the compound and analyzing the resulting changes in the different "omes," it is possible to identify the key biological pathways and networks that are perturbed. nih.gov This information can provide a more holistic view of the compound's effects and may reveal novel biomarkers for assessing its efficacy and safety.

The integration of multi-omics data can also help in identifying potential mechanisms of resistance and in predicting patient populations that are most likely to respond to the treatment. nih.gov This approach represents a powerful tool for de-risking the drug development process and for personalizing medicine.

Table 4: Multi-omics Integration Strategy for Mechanistic Understanding

| Omics Layer | Analytical Approach | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Differential gene expression analysis | Identification of target genes and pathways |

| Proteomics (Mass Spectrometry) | Analysis of protein expression and post-translational modifications | Understanding of downstream signaling events |

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperazine |

| Homopiperazine |

| Trazodone |

Q & A

Q. What are the validated synthetic methodologies for 1-(Cyclohex-3-en-1-ylmethyl)piperazine and its analogs?

A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, derivatives can be synthesized by reacting propargyl-substituted piperazines with azides in a H₂O/DCM solvent system (1:2 ratio) using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) at ambient temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction, washing, and silica gel chromatography .

Q. How can researchers ensure structural fidelity and purity during synthesis?

Key techniques include:

- NMR spectroscopy for confirming substitution patterns.

- HPLC or GC-MS with internal standards (e.g., p-tolylpiperazine) for quantitative analysis .

- Raman microspectroscopy (20 mW laser power, 128–256 scans) to differentiate structural isomers. Multivariate analysis (PCA/LDA) enhances spectral interpretation .

Q. What analytical methods are recommended for quantifying piperazine derivatives in biological matrices?

Validated protocols use LC-MS/MS with deuterated internal standards. For hair analysis, a method involving p-tolylpiperazine as an internal standard achieves sensitivity for analogs like TFMPP and mCPP at ng/mg levels .

Advanced Research Questions

Q. How can structural modifications (e.g., cyclohexenylmethyl groups) impact pharmacological activity?

Substituents influence:

- Lipophilicity : Cyclohexenyl groups enhance membrane permeability.

- Target selectivity : Bulky substituents may sterically hinder off-target interactions. For example, 1-(4-chlorophenyl)piperazine derivatives show improved selectivity for serotonin receptors compared to unsubstituted analogs .

- pKa modulation : Hydrophilic groups (e.g., hydroxyethyl) alter protonation states, affecting bioavailability .

Q. How can contradictory pharmacological data across studies be resolved?

- Systematic SAR studies : Compare derivatives with incremental structural changes (e.g., halogen substitution vs. methoxy groups) to isolate activity drivers .

- In vitro/in vivo correlation : Validate receptor binding assays (e.g., SR-2B/SR-2C agonism) with behavioral models to confirm functional relevance .

Q. What computational strategies predict binding interactions of piperazine derivatives?

- Molecular docking : Simulate interactions with target proteins (e.g., dopamine transporters) using software like AutoDock. Triazole-containing derivatives exhibit strong π-π stacking with aromatic residues .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How do multivariate statistical methods improve isomer differentiation?

- PCA/LDA : Reduces spectral dimensionality from Raman data (e.g., 128 scans at 20 mW). For trifluoromethylphenylpiperazine isomers, PC4 explains 99% variance, enabling clear separation .

- Cluster analysis : Groups analogs by substituent position (ortho vs. para) using peak intensity and position metrics .

Methodological Considerations Table

Contradictions and Resolutions

- Spectral Overlaps : Raman spectra of benzylpiperazine isomers (1-BZP vs. 2-BZP) may overlap. Resolution: Increase laser power to 20 mW and apply LDA to peak intensity gradients .

- SAR Ambiguities : Conflicting reports on 3-chlorophenyl vs. 4-methoxyphenyl activity. Resolution: Cross-test derivatives in standardized receptor panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.